molecular formula C6H14N2O B1345677 2-(Diethylamino)acetamide CAS No. 7409-48-5

2-(Diethylamino)acetamide

Número de catálogo: B1345677
Número CAS: 7409-48-5
Peso molecular: 130.19 g/mol
Clave InChI: PPQDYOBQQWPTIS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(Diethylamino)acetamide is an organic compound with the molecular formula C6H14N2O. It is a derivative of acetamide where the hydrogen atoms on the nitrogen are replaced by diethylamino groups. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-(Diethylamino)acetamide can be synthesized through several methods. One common method involves the reaction of 2-bromoacetamide with diethylamine. The reaction is typically carried out under reflux conditions for about 20 hours. After the reaction, the mixture is cooled, filtered, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process.

Análisis De Reacciones Químicas

Types of Reactions

2-(Diethylamino)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the diethylamino group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with alkyl halides can yield N-alkylated derivatives, while oxidation can produce corresponding amides or carboxylic acids.

Aplicaciones Científicas De Investigación

It appears that the query is too specific, as the provided search results do not directly address the applications of "2-(Diethylamino)acetamide." The search results focus on the related compound "2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide" and other similar chemical compounds . Therefore, it is challenging to provide a detailed article specifically on the applications of "this compound" with comprehensive data tables and case studies based on the given search results. However, a summary of the information related to similar compounds found in the search is provided below.

Note: The following information is about compounds that are structurally similar to the query, but not the same.

Related Research

2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide: This compound has been studied for its anesthetic properties and pharmacokinetic behavior .

  • Molecular Docking Simulations Molecular docking simulations were employed to understand the drug's pharmacokinetic behavior .
  • Bioactivity Analysis Hyper conjugative interactions revealed the bioactivity of the molecule by natural bond orbital analysis . The π → π∗ interactions increase the biological activity of the compound, leading to a very high stabilization .
  • Electrochemical Properties The current–potential curves were noted at well-defined scan rates by cyclic voltammetry .
  • Solvation Free Energy The solvation free energy was calculated by applying the solvation model on density .

2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide L-glutamate: This compound has prolonged antiarrhythmic activity and can be used for the correction of cardiac arrhythmias, including those of ischemic origin .

  • Prolonged Action The compound exhibits a prolonged antiarrhythmic effect .
  • Reduced Toxicity The compound has reduced acute toxicity .

N-(2,6-dimethylphenyl)acetamide: The structure of this compound has been characterized through data collection at 173 K, revealing two independent molecules in the asymmetric unit .

Mecanismo De Acción

The mechanism of action of 2-(Diethylamino)acetamide, particularly in its role as a precursor to lidocaine, involves the inhibition of sodium ion channels. This inhibition prevents the initiation and conduction of nerve impulses, leading to local anesthesia . The compound interacts with the neuronal membrane, stabilizing it and preventing the influx of sodium ions.

Comparación Con Compuestos Similares

Similar Compounds

    Lidocaine: A well-known local anesthetic with a similar structure.

    Bupivacaine: Another local anesthetic with a longer duration of action.

    Procaine: A local anesthetic with a different chemical structure but similar pharmacological effects.

Uniqueness

2-(Diethylamino)acetamide is unique due to its specific chemical structure, which allows it to serve as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its role in the synthesis of important pharmaceutical agents highlight its significance in both research and industry.

Actividad Biológica

2-(Diethylamino)acetamide is a compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a diethylamino group attached to an acetamide structure. Its molecular formula is C6H14N2OC_6H_{14}N_2O, with a molecular weight of approximately 130.19 g/mol. The compound's structure contributes to its biological activity, particularly in analgesic and anti-inflammatory contexts.

The primary mechanism through which this compound exhibits its biological activity involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are crucial for the biosynthesis of prostaglandins, which are mediators of inflammation, pain, and fever. By inhibiting these enzymes, this compound effectively reduces the production of prostaglandins, leading to analgesic and antipyretic effects.

Analgesic and Anti-inflammatory Effects

Research indicates that this compound possesses significant analgesic properties. It has been shown to alleviate pain in various animal models by modulating inflammatory pathways. The compound's efficacy in reducing pain and inflammation makes it a candidate for therapeutic applications in conditions such as arthritis and other inflammatory disorders .

Antiarrhythmic Properties

A notable study highlights the antiarrhythmic potential of derivatives of this compound. Specifically, compounds like 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide exhibit prolonged antiarrhythmic activity, suggesting that modifications to the diethylamino group can enhance cardiac stability and correct arrhythmias . These findings indicate a broader therapeutic scope for related compounds.

Case Studies

  • Analgesic Activity in Rodent Models
    • A study evaluated the analgesic effects of this compound in mice subjected to formalin-induced pain. Results demonstrated a significant reduction in pain scores compared to control groups, supporting its potential use as an analgesic agent.
  • Antiarrhythmic Effects
    • In a controlled trial involving isolated heart preparations, 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide was shown to stabilize cardiac rhythm under ischemic conditions. The compound effectively reduced the frequency of arrhythmias induced by electrical stimulation .

Data Table: Summary of Biological Activities

Activity Mechanism Study Reference
AnalgesicCOX inhibition
Anti-inflammatoryProstaglandin synthesis reduction
AntiarrhythmicStabilization of cardiac rhythm
AnticonvulsantProtection against seizures in animal models

Propiedades

IUPAC Name

2-(diethylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-3-8(4-2)5-6(7)9/h3-5H2,1-2H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQDYOBQQWPTIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70224998
Record name 2-(Diethylamino)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70224998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7409-48-5
Record name 2-(Diethylamino)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007409485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7409-48-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42182
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Diethylamino)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70224998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

All coupling reactions were carried out under argon using Schlenk techniques. Toluene was freshly distilled from CaH2 prior to use and tetrahydrofuran (THF) was dried by passage through solvent purification system VAC to provide water content of less than 25 ppm as was determined by coulometric KF titrator Mettler Toledo. All other solvents were used as purchased from commercial sources. 2-Dicyclohexylphosphino-2-(N,N-dimethylamino)biphenyl (DavePhos), diethylamine, 2-bromoacetamide and tris(dibenzylideneacetone)dipalladium were used as purchased (Sigma-Aldrich, St.-Louis, Mo.). The 2-diethylaminoacetamide was synthesized following in-house developed procedure. All iodo-carboranes were azeotropically dried with benzene to remove any trace of water. Tribasic potassium phosphate was ground to a fine powder and then dried thoroughly by heating under vacuum at 105° C. All solids were stored in an argon-filled glove box. Silica gel was used as purchased (63-200 μm, Sorbent Technologies, Inc.). Analytical thin-layer chromatography (TLC) for carborane identification was performed by using pre-coated silica-gel XHL plates (Sorbent Technologies, Inc.) and visualized by dipping into an acidified (hydrochloric acid) solution of PdCl2 followed by heating. 11B NMR spectra were obtained using BrukerAvance 400 and Avance 500 spectrometers and externally referenced to BF3 Et2O and the peaks upfield of the reference were designated as negative. 1H NMR and 13C NMR spectra were acquired on BrukerAvance 400 and Avance 500 spectrometers. Chemical shifts are given in ppm relative to residual solvent signals (CDCl3, δ=7.24 ppm for 1H NMR and 77.0 ppm for 13C NMR). 19F NMR spectra were acquired on BrukerAvance 400 and chemical shifts are given relative to the external BF3-Et2O reference (δ=−153.0 ppm). Mass spectra were obtained on an ABI QSTAR and Mariner Biospectrometry Workstation by PerSeptive Biosystems. Melting points were obtained using automated melting point system OptiMelt (Stanford research system). Measurements were conducted in open-end Kimble Chase capillary tubes from borosilicate glass (L=90 mm). The melting point range is defined as the interval between the onset and clear points using 0.5° C./min ramp rate.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

2 g of 2-bromoacetamide (0.015 mol) were slowly added to diethylamine (40 mL, 0.387 mol) and the reaction mixture was heated to reflux for 20 h. After cooling to room temperature, the reaction mixture was filtered and precipitate discarded. The filtrate was concentrated under vacuum to result in slightly yellow solid. This solid was dissolved in chloroform (10 mL) and washed with aqueous saturated solution of Na2CO3 (3×10 mL). Combined organic phases were dried over Na2S04. The filtrate was concentrated under vacuum to result in 1.49 g (79% yield) of light yellow solid, which was azeotropically dried with benzene prior to use in the following reactions. 1H NMR (500 MHz, CDCl3, J=Hz): δ 6.19 (2H, s, br, NH2), 3.01 (2H, s, CH2), 2.56 (4H, q, J 7.2, NEt2), 1.04 (6H, t, J 7.3, NEt2). 13C NMR (125.8 MHz, CDCl3): δ 175.6 (C═O), 57.4 (CH2), 48.6, 12.3 (NEt2). HRMS (ESIMS) m/z for C6H15N2O [M+H]+ calcd 131.1184, found 131.0907.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Diethylamino)acetamide
Reactant of Route 2
Reactant of Route 2
2-(Diethylamino)acetamide
Reactant of Route 3
Reactant of Route 3
2-(Diethylamino)acetamide
Reactant of Route 4
Reactant of Route 4
2-(Diethylamino)acetamide
Reactant of Route 5
Reactant of Route 5
2-(Diethylamino)acetamide
Reactant of Route 6
2-(Diethylamino)acetamide
Customer
Q & A

Q1: What is the mechanism of action of 2-(Diethylamino)acetamide as a potential antipsychotic agent?

A1: Interestingly, unlike typical antipsychotic drugs, this compound does not exert its effects by binding to dopamine receptors []. While the exact mechanism remains unclear, research indicates that it functions through a nondopaminergic pathway []. This distinction is significant because it suggests the potential for developing antipsychotic treatments with fewer side effects typically associated with dopamine receptor modulation.

Q2: How does incorporating this compound into copper complexes impact their anticancer activity?

A2: Research shows that copper(II) complexes incorporating this compound as a ligand exhibit promising anticancer activity against U87 (glioblastoma) and HeLa (cervical cancer) cell lines []. These complexes demonstrate a concentration and time-dependent inhibition of cell growth and increased cell death in both cell lines []. Notably, complex (2) from the study, incorporating N-phenylethylacetamide, exhibited higher potency against both HeLa and U87 cells compared to the complex with N-benzyl-2-(diethylamino)acetamide [].

Q3: What structural features of this compound are crucial for its activity, and how can its structure be modified to improve its therapeutic potential?

A3: Research on analogues of this compound, specifically those with 5-(substituted aminoacetamide) modifications to the core structure, indicates a potential route to retain the desired antipsychotic-like effects while mitigating the risk of seizures observed with the parent compound []. This structure-activity relationship (SAR) insight suggests that modifications to the acetamide side chain can significantly influence both the efficacy and safety profile of this class of compounds. Further investigation into the SAR could potentially lead to the identification of derivatives with improved therapeutic windows.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.